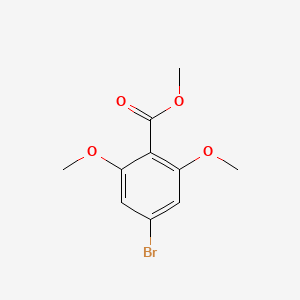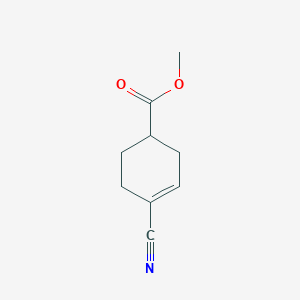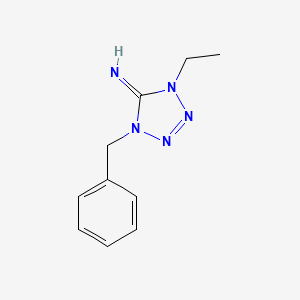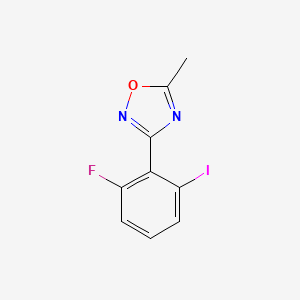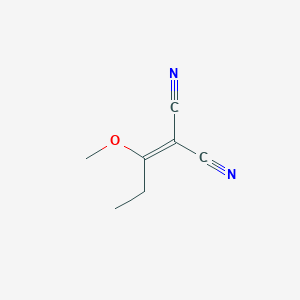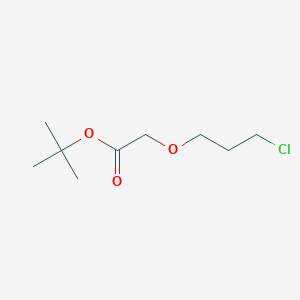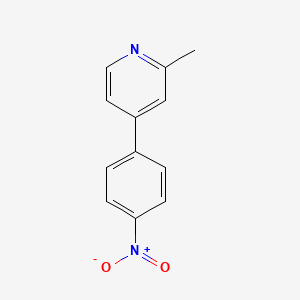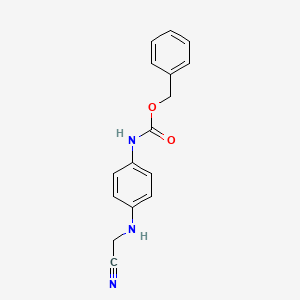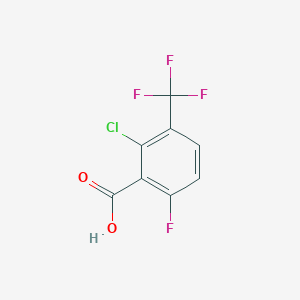
2-Chloro-6-fluoro-3-(trifluoromethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-fluoro-3-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H3ClF4O2 It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and trifluoromethyl groups on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-3-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method is the halogenation of a suitable benzoic acid precursor, followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of catalysts and specific reagents to achieve the desired substitution patterns.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and fluorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-fluoro-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro or fluoro groups.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-fluoro-3-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-fluoro-3-(trifluoromethyl)benzoic acid involves its interaction with molecular targets through its functional groups. The chloro, fluoro, and trifluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and molecular processes, making the compound useful in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-3-fluoro-6-(trifluoromethyl)benzoic acid
- 2-Fluoro-6-(trifluoromethyl)benzoic acid
- 3-(Trifluoromethyl)benzoic acid
Uniqueness
2-Chloro-6-fluoro-3-(trifluoromethyl)benzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The presence of both chloro and fluoro groups, along with the trifluoromethyl group, enhances its reactivity and potential for diverse applications compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C8H3ClF4O2 |
|---|---|
Molekulargewicht |
242.55 g/mol |
IUPAC-Name |
2-chloro-6-fluoro-3-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H3ClF4O2/c9-6-3(8(11,12)13)1-2-4(10)5(6)7(14)15/h1-2H,(H,14,15) |
InChI-Schlüssel |
AFDHOQURCHCMTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Cl)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(1H-lndol-3-yl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B13975984.png)
